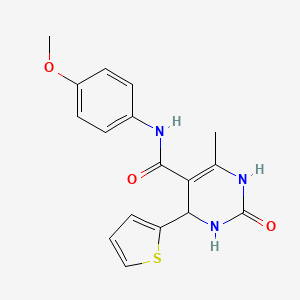![molecular formula C16H19N3O2 B5139693 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1960s and has since gained popularity in the scientific research community due to its unique properties. MIPT is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It has been shown to induce a range of effects including hallucinations, altered perception, and changes in mood and behavior. The exact mechanism of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to modulate the activity of the prefrontal cortex and other brain regions involved in the regulation of mood and cognition.
Biochemical and physiological effects:
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to alter the activity of various brain regions involved in the regulation of mood and cognition, including the prefrontal cortex and the limbic system.
实验室实验的优点和局限性
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the serotonin receptor, which makes it useful for studying the mechanisms of drug addiction and the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to have a high affinity for the 5-HT2A receptor, which makes it useful for studying the effects of serotonin receptor activation on brain function. However, 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several limitations for use in lab experiments, including its potential for inducing hallucinations and altered perception, which can make it difficult to interpret results.
未来方向
There are several future directions for research on 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide. One area of interest is the potential use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a tool for studying the mechanisms of drug addiction and the regulation of mood and behavior. Further research is needed to fully understand the mechanisms of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide and its potential therapeutic applications.
合成方法
The synthesis of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of indole-3-acetic acid with piperidine and methyl isocyanate. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The yield of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide can range from 40-60% depending on the specific synthesis method used.
科学研究应用
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction and as a tool for studying the mechanisms of drug addiction.
属性
IUPAC Name |
1-(1-methylindole-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-13-5-3-2-4-12(13)10-14(18)16(21)19-8-6-11(7-9-19)15(17)20/h2-5,10-11H,6-9H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQIQRPSLJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)

![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)

![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)

![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)